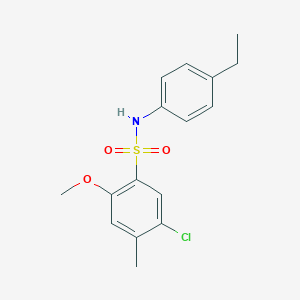
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first approved by the FDA in 1998 and has since become a widely prescribed medication. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the COX-2 enzyme responsible for inflammation and pain while sparing the COX-1 enzyme that protects the stomach lining.
Wirkmechanismus
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide selectively inhibits the COX-2 enzyme, which is responsible for inflammation and pain. By inhibiting this enzyme, 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide reduces the production of prostaglandins, which are responsible for pain and inflammation. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide also has anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It reduces inflammation and pain by inhibiting the COX-2 enzyme and reducing the production of prostaglandins. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide also has anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to be well-tolerated by most patients, with few side effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has a number of advantages and limitations for lab experiments. Its selectivity for the COX-2 enzyme makes it a useful tool for studying the role of this enzyme in inflammation and pain. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide's anti-angiogenic properties also make it a useful tool for studying the role of angiogenesis in cancer growth and spread. However, 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide's selectivity for the COX-2 enzyme also limits its usefulness in studying the role of the COX-1 enzyme in protecting the stomach lining.
Zukünftige Richtungen
There are a number of future directions for research on 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer side effects than 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide. Another area of research is the development of new anti-angiogenic drugs that are more effective than 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in inhibiting the formation of new blood vessels. Finally, research on the potential use of 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in preventing and treating Alzheimer's disease is an area of ongoing investigation.
Synthesemethoden
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-ethylphenol with 2,6-dimethylphenylsulfonyl chloride to form 2,6-dimethylphenyl 4-ethylphenyl sulfone. This compound is then reacted with sodium methoxide to form 2-methoxy-4-methylbenzenesulfonyl chloride. The final step involves the reaction of 5-chloropyridin-2-amine with the 2-methoxy-4-methylbenzenesulfonyl chloride to form 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has also been studied for its potential use in preventing various types of cancer, including colorectal, breast, and lung cancer. It has been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis. 5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce inflammation in the brain.
Eigenschaften
Molekularformel |
C16H18ClNO3S |
|---|---|
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
5-chloro-N-(4-ethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-4-12-5-7-13(8-6-12)18-22(19,20)16-10-14(17)11(2)9-15(16)21-3/h5-10,18H,4H2,1-3H3 |
InChI-Schlüssel |
GBIIQBKRPLJQKS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)










